2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-isopentylacetamide

Description

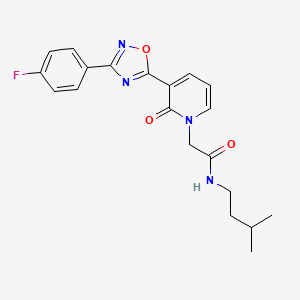

The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-isopentylacetamide features a pyridinone core substituted with a 1,2,4-oxadiazole ring bearing a 4-fluorophenyl group. The acetamide side chain is linked to an isopentyl (3-methylbutyl) group.

Properties

IUPAC Name |

2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methylbutyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O3/c1-13(2)9-10-22-17(26)12-25-11-3-4-16(20(25)27)19-23-18(24-28-19)14-5-7-15(21)8-6-14/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLGABDYRMMKPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-isopentylacetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C15H17FN4O3

- Molecular Weight : 320.32 g/mol

- CAS Number : 1435804-53-7

The compound features a fluorophenyl group attached to an oxadiazole ring, which is known for its diverse biological activities. The presence of the pyridinone moiety further enhances its potential pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- A study on related oxadiazole derivatives showed promising antibacterial activity against various strains of bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro assays demonstrated that it exhibits cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| MCF7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

The structure-activity relationship analysis suggests that the introduction of the fluorine atom on the phenyl ring significantly enhances the cytotoxicity of the compound .

Anticonvulsant Activity

In addition to antimicrobial and anticancer activities, related compounds have been tested for anticonvulsant properties. For example, derivatives with similar structural features were effective in picrotoxin-induced seizure models, showing protective indices that indicate potential therapeutic applications in epilepsy .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the anticancer efficacy of oxadiazole derivatives on human cancer cell lines. The results revealed that compounds with similar structures to this compound demonstrated significant growth inhibition in A549 and MCF7 cells with IC50 values below 20 µM .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various oxadiazole derivatives. The study found that certain substitutions on the oxadiazole ring improved antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 50 µg/mL for some derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with 1,2,4-Oxadiazole and Fluorophenyl Moieties

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22)

- Structural Differences: Replaces the pyridinone-acetamide backbone with a piperidine-carboxamide scaffold.

- Activity : Demonstrated high binding affinity to Mycobacterium tuberculosis targets, with favorable ADMET properties .

- Key Insight: The fluorophenyl-oxadiazole motif enhances receptor interaction, but the piperidine group may improve membrane permeability compared to the target compound’s pyridinone-isopentyl chain.

N-(4-fluorobenzyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

- Structural Differences : Substitutes the isopentyl group with a 4-fluorobenzyl moiety.

Halogen-Substituted Analogs (Chlorophenyl Variants)

2-(3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide

- Structural Differences: Replaces 4-fluorophenyl with 4-chlorophenyl and adds methyl groups to the pyridinone ring.

- Impact : Chlorine’s higher electronegativity and steric bulk could enhance target binding but may increase toxicity risks .

2-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide

Oxadiazole Derivatives with Alternative Substituents

2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile

- Structural Differences : Replaces fluorophenyl with a methyl-oxadiazole and benzonitrile group.

2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic Acid

Research Findings and Implications

- Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and lower polarizability may favor tighter target binding compared to chlorine .

- Isopentyl vs. Aromatic Chains : The isopentyl group in the target compound likely improves lipophilicity and passive diffusion relative to benzyl or phenyl groups .

- Pyridinone Modifications: Methyl groups (e.g., in ) enhance steric protection against metabolic degradation but may reduce conformational flexibility .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized in academic laboratories?

The compound can be synthesized via multi-step protocols involving palladium-catalyzed reductive cyclization (for oxadiazole formation) and nucleophilic substitution for acetamide linkage. Key steps include:

- Oxadiazole synthesis : React 4-fluorobenzamide derivatives with hydroxylamine, followed by cyclization using dehydrating agents like POCl₃ .

- Pyridinone-acetamide coupling : Utilize alkylation or amidation reactions under inert atmospheres. Optimize yields by controlling temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/dioxane mixtures) .

Q. Which spectroscopic techniques are critical for structural confirmation of the oxadiazole and pyridinone moieties?

- 1H/13C NMR : Assign peaks for the oxadiazole (C=N at δ 160–165 ppm in 13C NMR) and pyridinone carbonyl (δ 165–170 ppm). The isopentyl chain shows characteristic methylene/methyl splits (δ 1.0–2.5 ppm in 1H NMR) .

- X-ray crystallography : Resolve crystal packing and confirm dihedral angles between the fluorophenyl and pyridinone rings (e.g., angles ~15–25°) .

- IR spectroscopy : Identify C=O stretches (1670–1700 cm⁻¹) and C-F vibrations (1220–1280 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition : Use fluorometric assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves .

- Cellular permeability : Perform Caco-2 monolayer assays with LC-MS quantification .

- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with EC₅₀ calculations .

Q. How can researchers isolate the compound from reaction mixtures with structurally similar byproducts?

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 50:50 to 90:10 over 20 min) .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol:dioxane 1:2) to exploit differential solubility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to active sites (e.g., kinase ATP-binding pockets). Validate with free energy calculations (ΔG < -8 kcal/mol indicates strong binding) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .

- QSAR : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC₅₀ values to guide structural optimization .

Q. What strategies address discrepancies in reported biological activity across assays?

- Assay standardization : Normalize protocols for pH, temperature, and co-factor concentrations .

- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate activity .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to compare datasets from independent studies .

Q. How can metabolic stability be improved without compromising pharmacological activity?

- Prodrug design : Introduce esterase-labile groups (e.g., acetylated hydroxyls) to enhance plasma stability .

- Bioisosteric replacement : Substitute the isopentyl chain with cyclopentyl to reduce CYP450-mediated oxidation .

- In vitro microsomal assays : Quantify t₁/₂ using liver microsomes and NADPH cofactors to guide modifications .

Q. What mechanistic insights can be gained from studying palladium-catalyzed synthesis steps?

- Kinetic profiling : Monitor reaction progress via in situ FTIR to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

- Isotopic labeling : Use ¹³C-labeled reagents to trace carbon transfer in cyclization steps .

- Intermediate isolation : Characterize Pd-aryl intermediates via ESI-MS and ³¹P NMR .

Q. How can structure-activity relationships (SAR) be established for the acetamide and isopentyl groups?

- Parallel synthesis : Prepare analogs with varied alkyl chains (e.g., methyl to heptyl) and assess activity shifts .

- Pharmacophore mapping : Use MOE software to identify critical H-bond acceptors (e.g., oxadiazole N-atoms) .

- Proteolysis studies : Expose derivatives to simulated gastric fluid to correlate stability with substituent bulk .

Q. What validated analytical methods quantify the compound in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.